4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine
説明
This compound features a pyridazine core substituted with a morpholine ring at position 3 and a piperazine group at position 5. The piperazine is further functionalized with a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine core may influence electronic properties and binding interactions.
特性
IUPAC Name |
4-[6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c19-18(20,21)14-1-2-15(22-13-14)25-5-7-26(8-6-25)16-3-4-17(24-23-16)27-9-11-28-12-10-27/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLCCVGEZCEPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
The compound's mechanism of action varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability, while the morpholine moiety contributes to its solubility and pharmacokinetic properties.
類似化合物との比較
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Notes:
- Core Heterocycles: The target compound’s pyridazine core (two adjacent nitrogen atoms) contrasts with pyridine (one nitrogen) or pyrimidine (two non-adjacent nitrogens) in analogs. Pyridazine’s reduced basicity may alter solubility and binding compared to pyridine-based compounds .
- Substituent Effects: The 5-(trifluoromethyl)pyridinyl group in the target compound differs from nitro (), sulfonyl (), and chloro-trifluoromethylbenzoyl () groups. Trifluoromethyl enhances lipophilicity, while sulfonyl groups may improve hydrogen bonding .
- Molecular Weight: The target compound’s estimated weight (~450–500) aligns with kinase inhibitors (e.g., ) but is higher than antimalarial pyrimidines () .
生物活性
The compound 4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine is an intricate organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 333.31 g/mol. The IUPAC name reflects its complex structure, which includes a morpholine ring and multiple heterocyclic components.
| Property | Value |
|---|---|
| Molecular Formula | C16H18F3N5 |
| Molecular Weight | 333.31 g/mol |
| IUPAC Name | 4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine |
| InChI Key | ULEMUCHUJCBHHL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The trifluoromethyl group enhances the lipophilicity and stability of the compound, which facilitates better binding to these targets, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures show promise as anti-tubercular agents. For example, a related compound demonstrated significant activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM .
- Cytotoxicity Studies : In vitro cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that certain derivatives were non-toxic, indicating a favorable safety profile for further development .
- Kinase Inhibition : The compound's design suggests potential activity as a kinase inhibitor, which could be beneficial in treating various cancers and other diseases where kinase signaling is disrupted .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Trifluoromethyl Group : This moiety is known to enhance metabolic stability and lipophilicity, contributing to improved bioavailability.
- Piperazine Ring : The presence of the piperazine ring is essential for receptor binding affinity and selectivity.
Case Studies
Several studies have explored the biological implications of compounds structurally related to 4-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazin-3-yl)morpholine :
- Anti-Tubercular Agents : A study synthesized various derivatives and evaluated their efficacy against Mycobacterium tuberculosis, showing promising results for several compounds .
- Kinase Inhibitors : Research on small molecule kinase inhibitors has highlighted the importance of structural features similar to those in our compound, revealing potential pathways for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
